molecular formula C17H18N2O4 B6395104 6-(3-BOC-Aminophenyl)picolinic acid, 95% CAS No. 1261923-56-1

6-(3-BOC-Aminophenyl)picolinic acid, 95%

Cat. No. B6395104
CAS RN: 1261923-56-1
M. Wt: 314.34 g/mol
InChI Key: FAYLANRJEMEVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-BOC-Aminophenyl)picolinic acid, 95% (6-BAPA-95) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a white powder that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, dyes, and polymers. It is also used in the production of agrochemicals, and in the synthesis of polymers, such as polyvinyl alcohols (PVOH).

Scientific Research Applications

6-(3-BOC-Aminophenyl)picolinic acid, 95% has been used as a reagent in a variety of scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, dyes, and polymers. It has also been used in the production of agrochemicals, and in the synthesis of polymers, such as polyvinyl alcohols (PVOH). It has also been used in the synthesis of novel materials, such as polyimides and polyurethanes.

Mechanism of Action

6-(3-BOC-Aminophenyl)picolinic acid, 95% acts as a catalyst in the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and picolinic acid. It also acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde. The reaction is typically carried out in an organic solvent, such as ethanol or methanol.
Biochemical and Physiological Effects
6-(3-BOC-Aminophenyl)picolinic acid, 95% is a synthetic organic compound and is not known to have any biochemical or physiological effects. It is not known to have any toxicological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-BOC-Aminophenyl)picolinic acid, 95% in laboratory experiments include its low cost, its availability, and its low toxicity. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is not very soluble in non-polar solvents, and it can be difficult to work with in certain laboratory conditions.

Future Directions

For the use of 6-(3-BOC-Aminophenyl)picolinic acid, 95% include its use in the synthesis of novel materials, such as polyimides and polyurethanes. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new dyes and pigments. Finally, it could be used in the development of new catalysts and reagents for chemical reactions.

Synthesis Methods

6-(3-BOC-Aminophenyl)picolinic acid, 95% is synthesized by the condensation of 3-bromo-4-hydroxybenzaldehyde and picolinic acid in the presence of a base. The reaction is typically carried out in an organic solvent, such as ethanol or methanol. The reaction is usually conducted at room temperature, but it can also be carried out at higher temperatures. The reaction yields a white crystalline product that is soluble in water and other polar solvents.

properties

IUPAC Name

6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-7-4-6-11(10-12)13-8-5-9-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLANRJEMEVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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